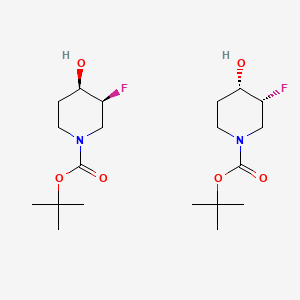

tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-42-8) and its stereoisomer tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6) are piperidine derivatives characterized by a hydroxyl group at position 4 and a fluorine atom at position 3 of the six-membered ring. Both compounds share the molecular formula C₁₀H₁₈FNO₃ and a molecular weight of 219.25 g/mol . The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic procedures. These stereoisomers are critical intermediates in medicinal chemistry, particularly for designing kinase inhibitors and GPCR-targeted therapeutics .

The stereochemistry at positions 3 and 4 dictates their spatial orientation, influencing interactions with biological targets. For instance, the (3R,4S) configuration may exhibit distinct hydrogen-bonding patterns compared to the (3S,4R) isomer, affecting solubility and receptor affinity .

Properties

Molecular Formula |

C20H36F2N2O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |

InChI Key |

USCXRSMLKYTFLQ-RXZNUWRWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

BOC Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to confirm the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid (TFA).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: TFA, lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of deprotected amines

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the BOC group provides stability and protection during reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Storage Conditions |

|---|---|---|---|---|---|

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 | C₁₀H₁₈FNO₃ | 219.25 | 3-F, 4-OH | 2–8°C, sealed |

| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-40-6 | C₁₀H₁₈FNO₃ | 219.25 | 3-F, 4-OH | 2–8°C, sealed |

| tert-Butyl (3S,4S)-4-(3,4-difluorophenyl)-3-nitro-piperidine-1-carboxylate | N/A | C₁₇H₂₁F₂N₂O₄ | 355.36 | 3-NO₂, 4-(3,4-diF-Ph) | Not specified |

| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate | N/A | C₁₂H₁₈F₃NO₅S | 345.34 | 4-(SO₂CF₃), 3,6-dihydro | Not specified |

| tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-50-8 | C₁₀H₁₆FNO₃ | 217.24 | 3-F, 4-OH (5-membered pyrrolidine) | Not specified |

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂ in ’s compounds) increases molecular weight and may reduce solubility compared to the hydroxyl-fluoro derivatives .

- Stereochemical Impact : The (3R,4S) and (3S,4R) configurations of the target compounds result in distinct spatial arrangements, influencing diastereoselectivity in synthetic pathways .

Table 3: Receptor Interaction Profiles of Piperidine Derivatives

Key Observations:

- The hydroxyl-fluoro piperidines exhibit moderate GPCR Family A interactions, likely due to hydrogen-bonding capabilities of the hydroxyl group .

- Nitro-substituted derivatives demonstrate higher selectivity for voltage-gated ion channels, attributed to the electron-deficient nitro group enhancing cation-π interactions .

- Pyrrolidine analogs (e.g., CAS 1174020-50-8) may exhibit altered receptor profiles due to reduced ring size and conformational constraints .

Table 4: Hazard Profiles of Selected Compounds

Key Observations:

- The target compounds share similar hazards (oral toxicity, skin/eye irritation), necessitating standard laboratory precautions .

Q & A

Q. What are the key stereochemical considerations in synthesizing these diastereomers?

The synthesis of these diastereomers requires precise control over stereochemistry, particularly at the 3-fluoro and 4-hydroxy positions. Methodologies often involve chiral auxiliaries or asymmetric catalysis. For example, intermediates like tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-16-5) can be synthesized via stereoselective fluorination using Selectfluor® or DAST, followed by hydroxylation with Sharpless dihydroxylation-like conditions . Purification via chiral HPLC or crystallization with diastereomerically pure resolving agents (e.g., tartaric acid derivatives) is critical to isolate enantiomers .

Q. How can researchers confirm the stereochemical integrity of these compounds post-synthesis?

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.

- NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) or NOE experiments to distinguish diastereomers.

- Optical rotation : Compare experimental values with literature data for validated stereoisomers .

Q. What are the recommended analytical techniques for purity assessment?

- HPLC/MS : Reverse-phase C18 columns with mobile phases like ammonium formate/acetonitrile for separation; mass spectrometry confirms molecular ion peaks .

- Elemental analysis : Validates empirical formula (e.g., C₁₀H₁₈FNO₃ for the base structure).

- TGA/DSC : Assess thermal stability and decomposition profiles .

Q. How should these compounds be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the tert-butyl carbamate group. Desiccants like silica gel are essential to avoid moisture-induced degradation .

Advanced Research Questions

Q. What computational strategies predict the biological activity of these fluorinated piperidines?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets like GABA receptors or enzymes (e.g., kinases), leveraging the fluorine atom’s electronegativity for hydrogen-bonding or hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like LogP, polar surface area, and Hammett constants .

Q. How do reaction conditions influence diastereoselectivity during fluorination?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity but may reduce selectivity.

- Temperature : Lower temperatures (–40°C) favor kinetic control, improving stereoselectivity during DAST-mediated fluorination .

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry in fluorination steps .

Q. What are the mechanistic implications of the 4-hydroxy group in ring-opening reactions?

The 4-hydroxy group acts as a nucleophile in ring-opening reactions, enabling:

- Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) to form esters.

- Oxidation : Converts to ketones using Dess-Martin periodinane, altering piperidine ring conformation and reactivity .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) aid in metabolic studies?

- ¹⁸O labeling : Track hydroxyl group metabolism via LC-MS, identifying oxidative metabolites.

- Deuterium at C3 or C4 : Study hydrogen/deuterium exchange kinetics to elucidate enzyme binding sites .

Methodological Guidance Table

Notes for Experimental Design

- Contradictions in evidence : While some sources (e.g., ) report limited toxicity data, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and adhere to GHS safety protocols .

- Data gaps : Ecological impact (e.g., biodegradability) remains unstudied; prioritize OECD 301/302 tests for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.